LP-922056
Description
Significance of the Wnt Signaling Pathway in Biological Systems
The Wnt signaling pathways are a group of signal transduction pathways initiated by proteins that transmit signals into a cell via cell surface receptors. wikipedia.org These pathways are highly conserved throughout animal evolution, playing essential roles in both embryonic development and adult tissue homeostasis. wikipedia.orgehu.eusbiologists.com Wnt signaling is crucial for processes such as cell fate determination, cell proliferation, cell migration, and the proper formation of tissues including bone, heart, and muscle. wikipedia.orgmdpi.com In adults, it contributes to tissue regeneration in areas like bone marrow, skin, and intestine. wikipedia.org Aberrant Wnt signaling has been linked to various human diseases, including certain cancers, diabetes, and osteoporosis. biologists.comacs.org The canonical Wnt pathway, one of the characterized Wnt pathways, leads to the regulation of gene transcription. wikipedia.org
Role of Notum Pectinacetylesterase as a Negative Regulator of Wnt Signaling
Notum is identified as a secreted enzyme that functions as a negative regulator of Wnt signaling. alzdiscovery.orgtandfonline.com It acts by modifying Wnt ligands in the extracellular space. alzdiscovery.org Specifically, Notum is a carboxylesterase that removes an essential palmitoleate (B1233929) group from Wnt proteins, a modification critical for their biological activity and ability to signal. acs.orgtandfonline.comebi.ac.uk By deacylating Wnt proteins, Notum renders them inactive, thereby suppressing Wnt signaling activity. acs.orgtandfonline.comebi.ac.uk This enzymatic activity makes Notum the first known extracellular protein deacylase. ebi.ac.uk Notum expression is typically low in most adult tissues but can be induced in response to elevated Wnt signaling, forming a negative feedback loop. alzdiscovery.org Increased Notum expression has been observed in several cancers, correlating with high levels of intracellular β-catenin, indicative of active canonical Wnt signaling. alzdiscovery.org
Overview of LP-922056 as a Notum Inhibitor and its Research Context
This compound is a small molecule that acts as an inhibitor of Notum pectinacetylesterase. tandfonline.comtocris.com It is an orally active compound that has been investigated in the context of modulating Wnt signaling by inhibiting Notum. alzdiscovery.orgmedchemexpress.com Research with this compound has contributed to the understanding of Notum as a potential drug target, particularly for conditions that could benefit from increased Wnt signaling. nih.gov this compound was identified through high-throughput screening campaigns and subsequently optimized for use in preclinical models. tandfonline.comucl.ac.uk Its application in research aims to further elucidate the role of Notum in various biological processes and diseases where Wnt signaling is involved. tandfonline.comnih.gov While this compound is an effective Notum inhibitor, its research context includes evaluating its properties, such as pharmacokinetics, to determine its suitability for studying different biological systems. nih.gov
Detailed Research Findings
Research findings on this compound highlight its activity as a Notum inhibitor and its effects on Wnt signaling in preclinical models. This compound has demonstrated potent inhibition of Notum in cellular assays, with reported EC50 values of 21 nM in human cells and 55 nM in mouse cells. tocris.commedchemexpress.com
Studies in rodent models of bone growth have shown that treatment with this compound can increase cortical bone thickness and strength in the midshaft femur. alzdiscovery.orgmedchemexpress.com This effect suggests that inhibiting Notum with compounds like this compound can act as a potential anabolic therapy for strengthening cortical bone, with similar efficacy observed compared to teriparatide in some studies. alzdiscovery.orgucl.ac.uk This indicates a potential therapeutic opportunity for conditions like osteoporosis, where canonical Wnt signaling is a major regulator of bone mass and Notum acts as a negative regulator of bone formation. alzdiscovery.org
Beyond bone health, this compound has also been shown to inhibit the growth of Apc-mutant cell lines and the proliferation of intestinal adenomas in vivo. tocris.com This finding aligns with the understanding that Notum is involved in the progression of colorectal cancer, where its expression is increased and inhibiting its expression can suppress proliferation. tandfonline.comucl.ac.uk
Pharmacokinetic studies in mice have provided insights into the properties of this compound. Oral administration of this compound at 10 mg/kg resulted in high Cmax (129 μM) and AUC (1533 μM•h), with low clearance (0.49 mL/min•kg) and volume of distribution (0.13 L/kg). medchemexpress.com However, studies have also indicated that this compound exhibits very low brain penetration in mice, with a brain/plasma concentration ratio of just 0.01 based on AUC. alzdiscovery.orgnih.gov This characteristic suggests that this compound is a peripherally restricted compound, making it suitable for studying the peripheral effects of Notum inhibition but not for investigating its role in the central nervous system. alzdiscovery.orgnih.gov
The research on this compound contributes to building target validation for Notum and supports the exploration of Notum inhibitors as potential therapeutic agents for diseases linked to Wnt signaling dysregulation. tandfonline.comnih.govucl.ac.uk
Cellular Assay Data for this compound
| Cell Type | EC50 (nM) |
| Human cells | 21 tocris.commedchemexpress.com |
| Mouse cells | 55 tocris.commedchemexpress.com |
Mouse Pharmacokinetic Data for this compound (10 mg/kg oral)
| Parameter | Value | Unit |
| Cmax | 129 medchemexpress.com | μM |
| AUC | 1533 medchemexpress.com | μM•h |
| Clearance | 0.49 medchemexpress.com | mL/min•kg |
| Volume of Distribution | 0.13 medchemexpress.com | L/kg |
| Brain/Plasma AUC Ratio | 0.01 nih.gov | - |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(6-chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S2/c12-10-7(5-1-2-5)8-9(18-10)11(14-4-13-8)17-3-6(15)16/h4-5H,1-3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYRIWUQISYYHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC3=C2N=CN=C3SCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Discovery and Early Stage Preclinical Development of Lp 922056
High-Throughput Screening Campaigns for Notum Inhibitors
High-throughput screening (HTS) campaigns have been instrumental in identifying initial hits for Notum inhibitors tandfonline.comucl.ac.uk. Lexicon Pharmaceuticals conducted one such HTS campaign that led to the identification of several hits, including a thieno[2,3-d]pyrimidine (B153573) scaffold ucl.ac.uknih.gov. These initial hits served as the starting point for further medicinal chemistry optimization ucl.ac.uknih.gov. Other hit-finding strategies employed in the discovery of Notum inhibitors include activity-based protein profiling (ABPP), fragment screening, and virtual screening tandfonline.comacs.orgnih.govucl.ac.uk.
Optimization Strategies Leading to LP-922056 Identification
Following the identification of initial hits from HTS, medicinal chemistry efforts were undertaken to optimize their properties, including potency and pharmacokinetic characteristics ucl.ac.ukacs.org. For the thieno[2,3-d]pyrimidine series identified by Lexicon Pharmaceuticals, optimization of substituents and transposition of the thiophene (B33073) ring led to the identification of this compound as a potent inhibitor nih.gov. Structural analysis, including X-ray crystallography, played a role in understanding how these inhibitors bind to Notum's active site, particularly within the palmitoleate (B1233929) pocket, guiding the optimization process acs.orgnih.gov. This compound (also known as compound 5 in some literature) emerged as an advanced lead from this optimization program ucl.ac.uknih.gov.
Initial In Vitro Potency Characterization of this compound
The initial characterization of this compound involved evaluating its ability to inhibit Notum's enzymatic activity and to activate Wnt signaling in cell-based assays.
Enzymatic Inhibition Assays of Notum Activity by this compound
Notum's enzymatic activity is commonly measured in biochemical assays using a fluorescent substrate like 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS) acs.orgd-nb.infoucl.ac.uk. These assays monitor the increase in fluorescence upon cleavage of the substrate by Notum d-nb.info. Enzymatic inhibition assays were used to establish the structure-activity relationship (SAR) during the optimization process and to identify preferred leads acs.org. This compound has been demonstrated to potently inhibit mouse, rat, and human Notum in these enzymatic assays d-nb.info. While specific IC50 values for this compound from enzymatic assays were mentioned as guiding SAR acs.org, explicit numerical data for this compound's IC50 in the OPTS assay were not consistently provided across the search results in a format suitable for a data table without further context or specific experimental conditions.
Cell-Based Assays for Wnt Signaling Activation by this compound
Cell-based assays, particularly TCF/LEF reporter gene assays, are used to assess the ability of Notum inhibitors to restore Wnt/β-catenin signaling nih.govd-nb.info. In these assays, Wnt signaling is activated by recombinant Wnt protein in the presence of Notum, which normally suppresses the signal nih.govtandfonline.com. A Notum inhibitor is expected to show activation of Wnt signaling, measured by an increase in reporter gene expression, with an associated EC50 value nih.gov. This compound has been shown to activate Wnt signaling in vitro in cell-based assays rndsystems.comtocris.combio-techne.com.
Data from cell-based assays for this compound include:
| Assay Type | Species | EC50 (nM) | Reference |
| Cell-based assay | Human | 21 | rndsystems.comtocris.combio-techne.com |
| Cell-based assay | Mouse | 55 | rndsystems.comtocris.combio-techne.com |
These cell-based assays confirm that this compound can effectively counteract Notum's inhibitory effect on Wnt signaling in a cellular context rndsystems.comtocris.combio-techne.com.
This compound is a small molecule inhibitor of the carboxylesterase Notum tocris.comnih.gov. Notum acts as a negative regulator of the Wnt signaling pathway nih.govtandfonline.com. This compound has been identified as an orally active inhibitor of Notum nih.gov.
Molecular and Cellular Pharmacology of Lp 922056
Preclinical Efficacy Studies of Lp 922056 in Animal Models
Research on Bone Formation and Osteoporosis
Canonical Wnt signaling is a significant regulator of bone mass. alzdiscovery.org Notum, as a negative regulator of Wnt, also acts as a negative regulator of bone formation. alzdiscovery.org Studies have shown that inactivation of Notum increases cortical bone mass by enhancing periosteal bone formation. alzdiscovery.org LP-922056 has been investigated as a potential anabolic therapy for strengthening cortical bone and preventing nonvertebral fractures due to its ability to inhibit Notum activity. nih.govucl.ac.uktandfonline.com
Cortical Bone Thickness and Strength Enhancement in Murine Models
Treatment with this compound has demonstrated the ability to increase cortical bone thickness and strength in murine models. Studies in twelve-week-old male mice showed that this compound treatment, administered via daily diet for 4 weeks at 10 mg/kg, increased cortical bone thickness and strength in the midshaft femur. medchemexpress.com This treatment also led to increased bone mass in the femoral neck and vertebral body cortical shell, though not in vertebral trabecular bone volume/total volume (BV/TV). medchemexpress.comnih.gov
Initial dose-response studies in mice using daily diet administration or twice weekly oral gavage revealed a dose-dependent increase in cortical bone thickness with this compound. nih.gov Specifically, treatment by daily oral gavage for one week at 30 mg/kg increased cortical bone thickness. nih.gov Treatment for 4 weeks at 30 mg/kg also increased cortical bone thickness and strength in the midshaft femur. nih.gov
The stimulatory effect of this compound on cortical bone thickness has been confirmed, showing a significant increase of (12.5 ± 1.9)% over vehicle in one study. nih.gov This increase in cortical bone thickness contributes to increased bone strength in mice. nih.gov
Effects on Bone Mass in Ovariectomized Rodent Models
Ovariectomized (OVX) rodent models are commonly used to study postmenopausal osteoporosis, which is characterized by bone loss due to estrogen deficiency. jkns.or.kratlantic-bone-screen.comresearchgate.net Treatment with this compound has shown positive effects on bone mass in these models. In OVX rats, this compound treatment increased whole femur bone mineral density (BMD) after 6, 12, and 18 weeks of treatment, similar to its effects in gonadal intact rats. nih.gov this compound treatment also increased femoral and tibial cortical bone thickness and strength, as well as femoral neck BV/TV in both gonadal intact and OVX rats. nih.gov Furthermore, cortical shell thickness and compression strength of the vertebral body were increased by this compound treatment in OVX rats, although vertebral trabecular BV/TV was not affected. nih.gov
Dynamic histomorphometry studies in the distal tibia diaphysis of both gonadal intact and OVX rats showed that this compound treatment increased cortical bone thickness by substantially increasing endocortical bone formation rate (BFR) and mineralized surface. nih.gov This effect was observed both early (weeks 1–9) and late (weeks 9–16) after the initiation of treatment. nih.gov
Role of this compound in Osteoblast Mineralization
Studies have investigated the direct effects of Notum inhibition on osteoblast activity, the cells responsible for bone formation. Exposure of differentiating mouse MC3T3-E1 osteoblast-like cells to conditioned media containing human or mouse Notum dose-dependently inhibited mineralization, as determined by alizarin (B75676) red staining. nih.gov This inhibition of mineralization caused by Notum was dose-dependently blocked by the addition of this compound to the culture medium. nih.gov These findings indicate that this compound can enhance mineralization in osteoblast cell cultures by inhibiting Notum activity. nih.gov
This compound treatment has also been shown to increase serum levels of bone formation markers, such as procollagen (B1174764) type 1 N-terminal peptide (P1NP) and alkaline phosphatase (ALP), suggesting enhanced bone formation in vivo. nih.gov This anabolic effect was further supported by observations that this compound treatment increased cortical bone Alpl mRNA levels while reducing mRNA levels of the Wnt-signaling inhibitor Sost. nih.gov
Validation of Notum-Mediated Action in Notum Knockout Models
To confirm that the observed effects of this compound were mediated through the inhibition of Notum activity, studies were conducted using Notum knockout mice. This compound treatment did not increase cortical bone thickness in Notum−/− mice, demonstrating that its actions were indeed mediated via inhibition of Notum activity. nih.gov High-throughput phenotypic screening had initially identified high cortical bone thickness in Notum−/− mice, further supporting the role of Notum as a negative regulator of cortical bone mass. nih.govresearchgate.net
Investigations in Colorectal Cancer Models
Notum is involved in the progression of colorectal cancer (CRC), with increased Notum expression reported in human metastatic CRC cells. tandfonline.comresearchgate.net This has led to investigations into the potential of Notum inhibition as a therapeutic strategy for CRC, particularly in the context of aberrant Wnt signaling often observed in this cancer type. alzdiscovery.orgtandfonline.comnih.gov
Inhibition of Apc-Mutant Cell Line Growth
In the context of colorectal cancer, this compound has been shown to inhibit the growth of Apc-mutant cell lines. rndsystems.comtocris.combio-techne.com Mutations inactivating APC, a key component in regulating cytoplasmic β-catenin, are common initiating events in the adenoma–carcinoma pathway of CRC development. nih.gov Studies using ApcMin organoids, which are derived from a mouse model with a mutation in the Apc gene, have demonstrated that this compound treatment can significantly inhibit DNA synthesis and proliferation of these organoids. nih.gov this compound treatment at concentrations of 45 µM and 250 µM significantly decreased the viability of ApcMin organoids. nih.gov This suggests that pharmacological inhibition of Notum via this compound can decrease the proliferation of cancer cells in models relevant to colorectal cancer with Apc mutations. nih.gov
This compound is an orally active inhibitor of Notum pectinacetylesterase, an enzyme that negatively regulates the Wnt signaling pathway by removing an essential palmitoleate (B1233929) group from Wnt proteins. tocris.commedchemexpress.comnih.gov Preclinical studies in animal models have investigated the potential therapeutic applications of this compound, particularly in conditions where modulating Wnt signaling may be beneficial. alzdiscovery.orgacs.orgtandfonline.com
Suppression of Intestinal Adenoma Proliferation In Vivo
Research has explored the effect of this compound on the proliferation of intestinal adenomas, which are often associated with aberrant Wnt signaling, particularly in the context of mutations in the Adenomatous Polyposis Coli (APC) gene. mdpi.com Studies using Apc-mutant cell lines and in vivo models of intestinal adenomas have indicated that this compound can inhibit the growth of these cells and suppress the proliferation of intestinal adenomas. tocris.comrndsystems.comacs.org
One study utilized ApcMin organoids and demonstrated that this compound treatment led to a decrease in DNA synthesis and viability of these organoids. nih.gov This suggests a potential role for this compound in modulating the excessive proliferation driven by dysregulated Wnt signaling in adenomatous conditions. nih.gov
| Model System | Treatment | Observed Effect | Reference |
| Apc-mutant cell lines | This compound | Inhibition of growth | tocris.comrndsystems.com |
| Intestinal adenomas (in vivo) | This compound | Suppression of proliferation | tocris.comrndsystems.com |
| ApcMin organoids | This compound (45 µM and 250 µM) | Decreased DNA synthesis and viability | nih.gov |
Exploratory Research in Central Nervous System (CNS) Models
Exploratory research has also investigated the potential impact of this compound in the context of the central nervous system, focusing on its ability to modulate Wnt signaling and its potential implications for neurological disorders. alzdiscovery.orgacs.orgnih.gov
Modulation of Wnt Signaling in Neurogenesis
Wnt signaling plays critical roles in various aspects of CNS biology, including neurogenesis. alzdiscovery.orgacs.orgresearchgate.net Studies have shown that Notum, the enzyme inhibited by this compound, plays a role in regulating neurogenesis by modulating Wnt signaling. acs.orgtandfonline.comnih.gov Specifically, Notum secreted by certain neural stem cell intermediates has been proposed to attenuate Wnt-stimulated proliferation in neural stem cell progeny. tandfonline.comnih.gov Pharmacological inhibition of Notum with compounds like this compound has been shown to activate Wnt signaling and increase proliferation in the subventricular zone (SVZ), a neurogenic region in the adult brain. tandfonline.comnih.gov
Implications for Neurological Disorders (e.g., Alzheimer's Disease) in Preclinical Contexts
Given the involvement of Wnt signaling in neurological processes and the observed decrease in Wnt signaling in conditions like Alzheimer's disease (AD), the potential of Wnt activators, such as Notum inhibitors, has been explored in preclinical contexts. alzdiscovery.orgacs.orgresearchgate.netproquest.com Compromised Wnt signaling has been implicated in synaptic integrity and function in AD. nih.govproquest.com While this compound is a potent Notum inhibitor, its suitability for directly targeting CNS disorders like AD in current preclinical models is limited due to its low brain penetration. nih.govalzdiscovery.orgacs.orgacs.orgnih.gov Preclinical pharmacokinetic studies in mice have shown a very low brain/plasma concentration ratio for this compound. nih.govnih.gov This characteristic positions this compound as a valuable tool for studying the peripheral effects of Notum inhibition and as a peripherally restricted control compound in research aiming to develop brain-penetrant Notum inhibitors for neurological applications. nih.govnih.gov
| PK Parameter (Mouse, 10 mg/kg p.o.) | Plasma Value | Brain Value | Brain/Plasma Ratio (AUC) | Reference |
| T1/2 | 8.8 h | 7.1 h | - | nih.gov |
| Tmax | 2.0 h | 2.0 h | - | nih.gov |
| AUC(0→∞) | - | - | 0.01 | nih.govnih.gov |
Preclinical Pharmacokinetic and in Vitro Adme Properties of Lp 922056
Absorption and Distribution Characteristics in Rodent Models
Following oral administration in mice, LP-922056 has demonstrated good oral bioavailability. nih.govrsc.org Plasma exposure was reported to be high after a single oral dose of 10 mg/kg in mice. d-nb.infonih.gov Distribution studies in mice have indicated that this compound exhibits very high binding to mouse plasma proteins, with a percent unbound drug (fu) of only 0.1%. d-nb.infonih.gov This high plasma protein binding is consistent with the compound's physicochemical properties, described as a lipophilic acid with a molecular weight of 300.78, a calculated LogP (cLogP) of 3.1, and a calculated pKa (cpKa) of 3.1. tocris.comnih.gov
Systemic Exposure and Clearance in Preclinical Studies
Preclinical pharmacokinetic studies in mice have provided data on the systemic exposure and clearance of this compound. Following a single oral dose of 10 mg/kg, this compound achieved a high peak plasma concentration (Cmax) of 129 µM and a significant area under the plasma concentration-time curve (AUC) of 1533 µM*h. medchemexpress.comnih.gov The plasma clearance of this compound in mice was found to be low relative to liver blood flow, resulting in a plasma elimination half-life (T1/2) of 8.8 hours. d-nb.infonih.govnih.gov The volume of distribution was reported as 0.13 L/kg. medchemexpress.com These plasma parameters are consistent with previously published preclinical pharmacokinetic data. nih.govproquest.com
Table 1: Mouse Pharmacokinetic Data for this compound (10 mg/kg, oral dose)
| PK Parameter | Plasma Value | Unit |
| T1/2 | 8.8 | hours |
| Tmax | 2.0 | hours |
| Cmax | 129 | µM |
| AUC(0-inf) | 1533 | µM*h |
| Clearance | 0.49 | mL/min/kg |
| Vd | 0.13 | L/kg |
Note: Data compiled from sources medchemexpress.comd-nb.infonih.govnih.gov. Tmax and T1/2 values are specifically from source nih.gov and d-nb.info for plasma. Brain Tmax and T1/2 are also available in nih.gov but are not included in this table as per the focus on systemic exposure.
Blood-Brain Barrier Penetration Assessment in Animal Models
Assessment of this compound's ability to penetrate the blood-brain barrier (BBB) in animal models has indicated very low central nervous system (CNS) exposure. nih.govresearchgate.netresearchgate.net Pharmacokinetic studies in mice showed that CNS penetration of this compound is very low, with a brain/plasma concentration ratio of just 0.01 based on AUC(0-∞). nih.govresearchgate.net This limited brain penetration is attributed, in part, to the presence of a carboxylic acid group in the structure, as acidic compounds tend to have low passive brain penetration. d-nb.inforsc.orgnih.gov The low brain penetration suggests that this compound is unsuitable for applications requiring significant CNS exposure but would be an ideal peripherally restricted control compound for research purposes. nih.govresearchgate.netresearchgate.net At the observed level of brain exposure, a significant portion of the compound detected in brain samples is likely due to residual blood in the tissue. nih.gov
In Vitro ADME Screening Profiles
In vitro ADME screening of this compound and related compounds has provided insights into their metabolic stability and permeability. Assessment of this compound in mouse liver microsomes (MLM) showed excellent metabolic stability, with a reported intrinsic clearance (Cli) of 1.0 µL/min/mg protein. d-nb.infonih.gov This high metabolic stability in vitro predicts for low clearance in vivo. d-nb.infonih.gov
Studies on related compounds, such as triazole 6b, have also been conducted to explore ADME properties. Triazole 6b showed good aqueous solubility (100 µg/mL), moderate stability in liver microsomes (MLM Cli 88 µL/min/mg protein; human liver microsomes (HLM) Cli 12 µL/min/mg protein), and excellent cell permeability in MDCK-MDR1 cell lines with an efflux ratio (ER) of 1.0, indicating no evidence of P-gp mediated efflux. nih.govacs.orgresearchgate.net Another related compound, triazole 7y, demonstrated aqueous solubility of 210 µg/mL, MLM Cli of 6.7 µL/min/mg protein, mouse hepatocyte Cli of 48 µL/min/10^6 cells, and MDCK-MDR1 permeability (AB/BA Papp) of 46/28 × 10^-6 cm/s with an ER of 0.61. nih.govacs.org While these related compounds were explored for potentially improved CNS penetration, this compound itself is characterized by its high metabolic stability and limited brain permeability. d-nb.infonih.govresearchgate.netresearchgate.net
Table 2: In Vitro Metabolic Stability of this compound and Related Compounds
| Compound | Matrix | Intrinsic Clearance (Cli) | Unit |
| This compound | Mouse Liver Microsomes | 1.0 | µL/min/mg protein |
| Triazole 6b | Mouse Liver Microsomes | 88 | µL/min/mg protein |
| Triazole 6b | Human Liver Microsomes | 12 | µL/min/mg protein |
| Triazole 7y | Mouse Liver Microsomes | 6.7 | µL/min/mg protein |
| Triazole 7y | Mouse Hepatocytes | 48 | µL/min/10^6 cells |
Note: Data compiled from sources d-nb.infonih.govnih.govacs.orgresearchgate.net.
Table 3: In Vitro Permeability of Related Compounds
| Compound | Cell Line | Permeability (Papp) AB/BA (× 10^-6 cm/s) | Efflux Ratio (ER) |
| Triazole 6b | MDCK-MDR1 | 57/59 | 1.0 |
| Triazole 7y | MDCK-MDR1 | 46/28 | 0.61 |
Synthetic Methodologies for Lp 922056
Historical Synthetic Routes and Challenges
An initial synthesis of LP-922056 was reported in the patent literature. nih.gov However, this route presented challenges, particularly when attempting to scale up the process. Many of the experimental procedures in the initial patent were described as "general procedures," which were found not to work effectively when applied specifically to this compound. nih.gov This was attributed to the presence of functional groups within the this compound structure that were sensitive to certain reagents employed in the reported general methods. nih.gov These sensitivities likely led to issues with yields, selectivities, and the ease of purification of key intermediates, posing significant hurdles for reliable large-scale production. nih.gov
Improved and Scalable Synthesis Techniques
To address the limitations of the historical routes and make this compound more readily available, improved and scalable synthesis techniques have been developed. researchgate.netnih.govnih.gov A notable improved route is a 7-step synthesis starting from 4-chlorothieno[3,2-d]pyrimidine. researchgate.netnih.govbeilstein-journals.org This route incorporates key modifications designed to enhance efficiency, selectivity, and ease of purification, making it suitable for producing multigram quantities of this compound. researchgate.netnih.govnih.gov
Key Reaction Steps and Reagents Employed
The improved scalable synthesis route involves specific key steps and utilizes particular reagents to achieve the desired transformations efficiently. Starting from 4-chlorothieno[3,2-d]pyrimidine, the sequence involves several stages to build the final this compound structure. beilstein-journals.org
Two crucial modifications in this improved route are highlighted:
Introduction of the C7-cyclopropyl group: This was most effectively achieved using a Suzuki–Miyaura cross-coupling reaction. researchgate.netnih.govnih.gov The reaction specifically employed a MIDA-boronate reagent (identified as compound 11 in the literature) in the coupling with an intermediate. researchgate.netnih.govnih.gov
C6 chlorination: This step was performed using 1-chloro-1,2-benziodoxol-3-one (identified as compound 12) as the electrophilic chlorinating agent. researchgate.netnih.govnih.gov This reagent was found to be a mild and selective option for introducing the chlorine atom at the C6 position. researchgate.netnih.govnih.gov
Other transformations in the route include steps such as nucleophilic substitution, hydrolysis, and potentially other functional group interconversions necessary to assemble the thieno[3,2-d]pyrimidine (B1254671) core with the required substituents and the thioacetic acid side chain. For instance, the introduction of the thioacetic acid moiety involves reacting a chlorinated intermediate with methyl thioglycolate followed by hydrolysis of the methyl ester. beilstein-journals.org
While detailed conditions for every step might vary, common reagents and conditions observed in related synthetic schemes for this core structure include the use of bases like triethylamine (B128534) or sodium hydroxide, solvents such as ethanol, methanol, acetonitrile, dichloromethane, DMF, and THF, and specific catalysts or reagents for coupling and functional group manipulation. beilstein-journals.orgacs.org
Efficiency and Purity Considerations in Large-Scale Production
The improved 7-step synthetic route has been demonstrated to be reliably performed on a large scale, successfully producing multigram quantities of this compound. researchgate.netnih.govnih.gov This scalability is a significant improvement over previous methods described in the patent literature, which were less amenable to large-scale execution due to issues with general procedures applied to sensitive intermediates. nih.gov
The key modifications, particularly the optimized Suzuki–Miyaura coupling for the cyclopropyl (B3062369) group and the use of 1-chloro-1,2-benziodoxol-3-one for chlorination, contribute to the improved efficiency of the route. researchgate.netnih.govnih.gov These steps likely proceed with higher yields and fewer side reactions compared to the historical methods, leading to a more streamlined process.
Lp 922056 As a Chemical Probe and Research Tool
Utility of LP-922056 in Elucidating Notum Biology
Notum is known to act as a negative regulator of the Wnt signaling pathway by removing the palmitoleate (B1233929) modification from Wnt proteins, a modification essential for their activity and interaction with Frizzled receptors. nih.govresearchgate.nettandfonline.comucl.ac.uk By inhibiting Notum, this compound effectively prevents this deacylation, thereby enhancing or restoring Wnt signaling. tocris.comtandfonline.comucl.ac.uk This mechanism makes this compound a crucial tool for researchers to dissect the specific functions of Notum in various biological processes.
Studies utilizing this compound have contributed to understanding Notum's involvement in bone formation. Research in mouse models has shown that this compound can increase cortical bone thickness and strength, suggesting Notum inhibition as a potential strategy for stimulating bone growth and treating conditions like osteoporosis. tocris.commedchemexpress.comacs.orgrndsystems.comalzdiscovery.org Furthermore, this compound has been instrumental in exploring the role of Notum in cancer, specifically in models of colorectal cancer, where it has been shown to inhibit the growth of Apc-mutant cell lines and the proliferation of intestinal adenomas in vivo. tocris.comtandfonline.comacs.orgrndsystems.com Its use has also provided insights into Notum's regulation of neurogenesis in the adult mouse brain by modulating Wnt signaling. tandfonline.comucl.ac.uk
The availability of this compound as a chemical tool, along with improved synthetic routes for its production, has facilitated the exploration of Notum's fundamental biology and has helped build target validation for potential new drug discovery programs. nih.govresearchgate.netnih.gov
Application in Wnt Signaling Pathway Research
The Wnt signaling pathway is fundamental to numerous cellular processes, including cell fate determination, organogenesis, cell migration, and polarity. nih.govtandfonline.comacs.org Dysregulation of Wnt signaling has been implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease and certain cancers. nih.govtandfonline.comacs.org
This compound's ability to activate Wnt signaling by inhibiting Notum makes it a valuable tool for studying the pathway. In vitro studies have demonstrated that this compound activates Wnt signaling in cell-based assays with reported EC50 values of 21 nM in human cells and 55 nM in mouse cells. tocris.commedchemexpress.comrndsystems.com This activation is a direct consequence of its inhibitory effect on Notum, which otherwise suppresses Wnt signaling by deacylating Wnt proteins. tandfonline.comucl.ac.uk
Researchers use this compound in cell-based TCF/LEF reporter assays to assess its ability to restore Wnt/β-catenin signaling in the presence of Notum. tandfonline.comucl.ac.uknih.gov This application allows for the study of how modulating Notum activity with a small molecule inhibitor impacts downstream Wnt responses. This compound has been described as a fit-for-purpose chemical tool for exploring the role of Notum in Wnt signaling. tandfonline.comucl.ac.uknih.govcrick.ac.uk
Comparative Analysis with Other Notum Inhibitors (e.g., ABC99, ARUK3001185)
This compound is one of several small-molecule inhibitors developed to target Notum and modulate Wnt signaling. Other notable Notum inhibitors used as chemical tools include ABC99 and ARUK3001185. tandfonline.comucl.ac.ukacs.orgnih.govcrick.ac.uk These inhibitors represent complementary chemical tools for investigating Notum biology and Wnt signaling. tandfonline.comucl.ac.uknih.govcrick.ac.uk
While this compound is described as a potent inhibitor suitable for oral dosing in rodents, discovered through high-throughput screening, ABC99 is characterized as a potent and selective irreversible inhibitor. tandfonline.comucl.ac.ukacs.orgnih.govresearchgate.netcaymanchem.com ARUK3001185, in contrast, was developed through fragment-based drug design and is highlighted as a potent, selective, and brain-penetrant inhibitor, making it suitable for studying Notum's role in the central nervous system. acs.orgresearchgate.netnih.govmedchemexpress.com
A comparative overview of these inhibitors is presented in the table below, based on available research data:
| Inhibitor | Mechanism | Human Cell-Based EC50 (Wnt Activation) | Mouse Cell-Based EC50 (Wnt Activation) | Notum IC50 (Biochemical) | Brain Penetration | Suitability for In Vivo Use |
| This compound | Inhibitor | 21 nM tocris.commedchemexpress.comrndsystems.com | 55 nM tocris.commedchemexpress.comrndsystems.com | ND | Low nih.govresearchgate.netnih.gov | Yes (Oral, Rodents) medchemexpress.comacs.orgresearchgate.net |
| ABC99 | Irreversible Inhibitor | 89 nM (cell-based reporter assay) caymanchem.com | ND | 13 nM (competitive gel-based ABPP) nih.govcaymanchem.com | Reported Brain Penetrant (mice) nih.gov | Yes tandfonline.comucl.ac.ukresearchgate.net |
| ARUK3001185 | Inhibitor | 110 nM (cell-based reporter assay) acs.org | ND | 6.7 nM medchemexpress.com | Good acs.orgnih.gov | Yes (Oral, Rodents) acs.orgnih.gov |
*ND: Not Determined/Disclosed
This comparison highlights the distinct properties and applications of these Notum inhibitors, allowing researchers to select the most appropriate tool based on their specific research questions, such as the need for brain penetration or irreversible inhibition.
Role as a Peripherally Restricted Control Compound in CNS Research
While the Wnt signaling pathway is crucial in the central nervous system (CNS), studying the specific effects of peripheral Notum inhibition versus CNS Notum inhibition requires tools with defined pharmacokinetic properties. This compound has demonstrated low brain penetration in mouse pharmacokinetic studies, with a brain/plasma concentration ratio of just 0.01 based on AUC. nih.govresearchgate.netnih.gov
This peripherally restricted characteristic makes this compound an ideal control compound for CNS research. nih.govresearchgate.netnih.gov When investigating the role of Notum in CNS-related diseases or processes, a peripherally restricted inhibitor like this compound can be used to differentiate between the effects of inhibiting Notum in the periphery versus the CNS. This is particularly valuable when comparing its effects to brain-penetrant Notum inhibitors like ARUK3001185. acs.orgresearchgate.netnih.gov The use of this compound as a peripherally restricted tool contributes to a better understanding of the location-specific roles of Notum and Wnt signaling. nih.govresearchgate.netnih.gov
Future Research Directions and Unexplored Avenues
Elucidation of Additional Notum-Mediated Biological Processes
While Notum's role as a negative regulator of Wnt signaling is well-established, particularly its impact on bone formation and its involvement in certain cancers and neurodegenerative disorders, further biological processes mediated by Notum are still being explored tandfonline.comucl.ac.ukresearchgate.net. Research continues to investigate the full spectrum of Notum's influence beyond its direct action on canonical Wnt signaling. Studies are examining Notum's potential to modulate non-canonical Wnt signaling and its effects on various developmental processes and tissue homeostasis frontiersin.orgontosight.ai. For instance, investigations into Notum's role in regulating neurogenesis in the subventricular zone of the brain are ongoing tandfonline.comucl.ac.uk. Additionally, emerging reports suggest Notum levels are altered in conditions like Alzheimer's disease and osteoarthritis, indicating potential roles in these pathologies that warrant further investigation researchgate.net. The application of small-molecule inhibitors like LP-922056 is instrumental in these studies to pharmacologically dissect Notum's functions in complex biological systems and disease models tandfonline.comucl.ac.uk.
Development of Novel Chemical Analogs with Modified Pharmacological Properties
This compound has demonstrated efficacy in preclinical models, particularly for peripheral applications like osteoporosis alzdiscovery.orgd-nb.info. However, its limited ability to cross the blood-brain barrier (BBB) highlights the need for developing novel chemical analogs with improved pharmacokinetic properties, including enhanced metabolic stability and BBB penetrance for potential central nervous system (CNS) applications alzdiscovery.orgresearchgate.netnih.gov. Medicinal chemistry efforts are actively focused on designing and synthesizing new Notum inhibitors with modified structures to achieve desired pharmacological profiles alzdiscovery.orgacs.org. This involves exploring different chemical scaffolds and modifications to the existing this compound structure or related series to optimize properties like potency, selectivity, and tissue distribution nih.govacs.org. The aim is to generate a diverse set of Notum inhibitors suitable for investigating Notum's roles in a wider range of diseases and potentially developing therapeutics for conditions affecting the CNS alzdiscovery.orgresearchgate.netnih.gov.
Advanced Mechanistic Studies of this compound's Interaction with Notum
Detailed mechanistic understanding of how this compound interacts with Notum is crucial for rational drug design and the development of more potent and selective inhibitors. Future research will likely involve advanced structural studies, such as X-ray crystallography and cryo-electron microscopy, to precisely map the binding site of this compound within the Notum enzyme and understand the molecular interactions that govern its inhibitory activity acs.orgresearchgate.net. These studies can reveal the conformational changes induced by inhibitor binding and provide insights into the catalytic mechanism of Notum and how it is disrupted by this compound researchgate.net. Furthermore, kinetic studies are needed to fully characterize the binding kinetics and inhibitory mechanisms (e.g., competitive, non-competitive, irreversible) of this compound and its future analogs researchgate.net. Such detailed mechanistic data will inform the design of next-generation inhibitors with optimized potency and reduced off-target effects.
Integration of this compound Research with Emerging Wnt Pathway Modulators
The Wnt signaling pathway is complex and regulated by numerous factors beyond Notum, including other secreted inhibitors, receptors, and intracellular components tandfonline.comnih.gov. Future research involving this compound will increasingly focus on integrating Notum inhibition strategies with other approaches to modulate Wnt signaling. This could involve studying the synergistic effects of co-administering this compound or its analogs with inhibitors targeting other components of the Wnt pathway, such as Porcupine inhibitors or GSK-3β inhibitors nih.govoncotarget.com. Understanding how Notum inhibition interacts with other Wnt modulation strategies at a mechanistic level is important for developing more effective and targeted therapies for Wnt-related diseases nih.gov. Furthermore, research may explore the use of this compound as a tool to understand the context-dependent effects of Wnt signaling when combined with modulators targeting other pathways that interact with Wnt, potentially revealing novel therapeutic opportunities researchgate.net.
Q & A
Q. What is the molecular mechanism of LP-922056 in inhibiting Notum, and how does this modulate Wnt signaling in bone formation?
this compound inhibits Notum, a carboxylesterase that deactivates Wnt proteins by removing palmitoleate groups essential for receptor binding. By blocking Notum, this compound potentiates Wnt signaling, which promotes osteoblast activity and cortical bone formation. Methodologically, this is validated using in vitro assays (e.g., OPTS and TCF-LEF reporter assays with IC₅₀ = 1.1 nM and EC₅₀ = 23 nM, respectively) and in vivo models showing increased cortical bone thickness (e.g., 30 mg/kg oral dosing in mice increased midshaft femur cortical thickness by 12%) .
Q. What key physicochemical properties of this compound influence its pharmacokinetic (PK) behavior and tissue distribution?
this compound’s carboxylic acid group (clogP = 3.1, molecular weight = 300.78) limits passive blood-brain barrier penetration (brain/plasma ratio = 0.01) but enhances plasma stability (oral bioavailability = 65%, plasma clearance = 0.49 mL/min·kg). Its low plasma protein binding (0.1%) contributes to high free drug availability. These properties were determined via HPLC, mass spectrometry, and murine PK studies .
Advanced Research Questions
Q. How was the synthetic route of this compound optimized for scalability and purity?
The scalable synthesis involves:
- Suzuki-Miyaura cross-coupling using MIDA boronate (compound 11) to introduce the C7-cyclopropyl group, improving yield and regioselectivity.
- Electrophilic chlorination with 1-chloro-1,2-benziodoxol-3-one (compound 12) for selective C6 chlorination, avoiding side reactions. This 7-step route produces >1 g of this compound with >95% purity, validated via NMR, HPLC, and X-ray crystallography .
Q. How do researchers reconcile this compound’s high in vitro Notum inhibition with its limited CNS efficacy?
Despite potent in vitro activity (IC₅₀ = 1.1 nM), this compound’s carboxylic acid group restricts CNS penetration (brain/plasma ratio = 0.01). To address this, researchers synthesized amide derivatives (e.g., compound 17) to enhance lipophilicity. However, these derivatives showed poor metabolic stability and P-glycoprotein-mediated efflux, confirming this compound’s utility as a peripherally restricted tool compound .
Q. What methodologies quantify this compound’s anabolic effects on bone in preclinical osteoporosis models?
- Dynamic histomorphometry : Measures bone formation rates (BFR) via double calcein labeling in murine tibiae (e.g., 30 mg/kg dosing increased BFR by 40%).
- Micro-CT imaging : Quantifies cortical bone thickness (e.g., 10% increase in femoral midshaft) and trabecular bone volume (BV/TV).
- Serum biomarkers : Alkaline phosphatase (ALP) and P1NP levels correlate with osteoblast activity (e.g., ALP increased by 2.5-fold post-treatment) .
Q. How is this compound’s selectivity for Notum validated against off-target serine hydrolases?
Competitive activity-based protein profiling (ABPP) screens confirm selectivity: this compound shows >1,000-fold selectivity over other serine hydrolases. Comparative studies with covalent inhibitors (e.g., ABC99) and kinase panels (e.g., 485 kinases tested) further validate specificity, critical for minimizing off-target effects in bone studies .
Q. What strategies are used to design this compound derivatives with improved CNS penetration?
- Amide prodrugs : Synthesized via coupling this compound’s carboxylic acid with amines (e.g., compound 17), but these showed poor metabolic stability (t₁/₂ < 30 min in liver microsomes).
- P-gp inhibition : Co-administration with P-gp inhibitors (e.g., elacridar) failed to improve brain penetration, suggesting intrinsic permeability limitations. These findings underscore the challenge of balancing Notum inhibition with CNS bioavailability .
Data Contradiction Analysis
Q. Why does this compound show potent in vitro Wnt activation but minimal CNS effects despite systemic exposure?
this compound’s low brain penetration (Kp = 0.01) limits direct CNS action, but its peripheral effects (e.g., increased bone formation) confirm target engagement. Discrepancies arise from Notum’s tissue-specific roles: CNS Notum regulates neurogenesis, while peripheral Notum modulates bone metabolism. Researchers use ABC99 (brain-penetrant inhibitor) for CNS studies, reserving this compound for skeletal research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
